

Independent Validation of CP-339818: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: CP-339818

Cat. No.: B1199909

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published results of the Kv1.3 channel blocker, **CP-339818**, with independently reported data. This analysis aims to offer a comprehensive overview of its potency and selectivity to support informed decisions in research and development.

Summary of Quantitative Data

The following tables summarize the reported inhibitory activities of **CP-339818** against its primary target, the voltage-gated potassium channel Kv1.3, and other ion channels. This data is compiled from the original publication and subsequent independent characterizations.

Table 1: Potency of **CP-339818** against Kv1.3 Channel

Publication	Reported IC50 (nM)	Cell Type
Original Publication (Nguyen et al., 1996)	~200	Human T-lymphocytes
Independent Supplier Data	200	Not Specified

Table 2: Selectivity Profile of **CP-339818**

Ion Channel	Reported IC50	Publication/Source
Kv1.3	~200 nM	Nguyen et al., 1996
Kv1.4	Comparable to Kv1.3	Independent Review
HCN1	18.9 μ M	MedChemExpress[1]
HCN4	43.4 μ M	MedChemExpress[1]
Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2	Significantly weaker inhibition	MedChemExpress[1]

Experimental Protocols

The determination of the inhibitory activity of **CP-339818** on Kv1.3 channels is primarily achieved through the whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Protocol for Kv1.3 Current Measurement in Human T-lymphocytes

This protocol is a standard method for recording voltage-gated potassium currents.

1. Cell Preparation:

- Isolate human T-lymphocytes from peripheral blood.
- Culture the cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- For recording, cells are transferred to a recording chamber on the stage of an inverted microscope.

2. Solutions:

- External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
- Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
- Hold the cell membrane potential at a holding potential of -80 mV.
- Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 20 mV increments for 200 ms).
- Record currents using a patch-clamp amplifier and digitize the data for analysis.

4. Drug Application:

- Prepare stock solutions of **CP-339818** in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentrations in the external solution immediately before application.
- Apply different concentrations of **CP-339818** to the bath to determine the dose-dependent inhibition of the Kv1.3 current.

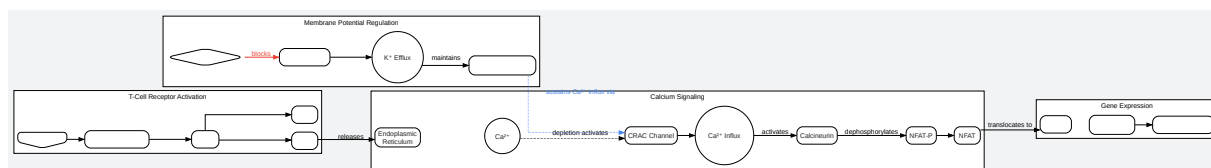
5. Data Analysis:

- Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after drug application.
- Calculate the percentage of current inhibition for each concentration of **CP-339818**.
- Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway of T-Cell Activation and Kv1.3 Inhibition

The following diagram illustrates the role of the Kv1.3 channel in T-cell activation and the mechanism of action of **CP-339818**.

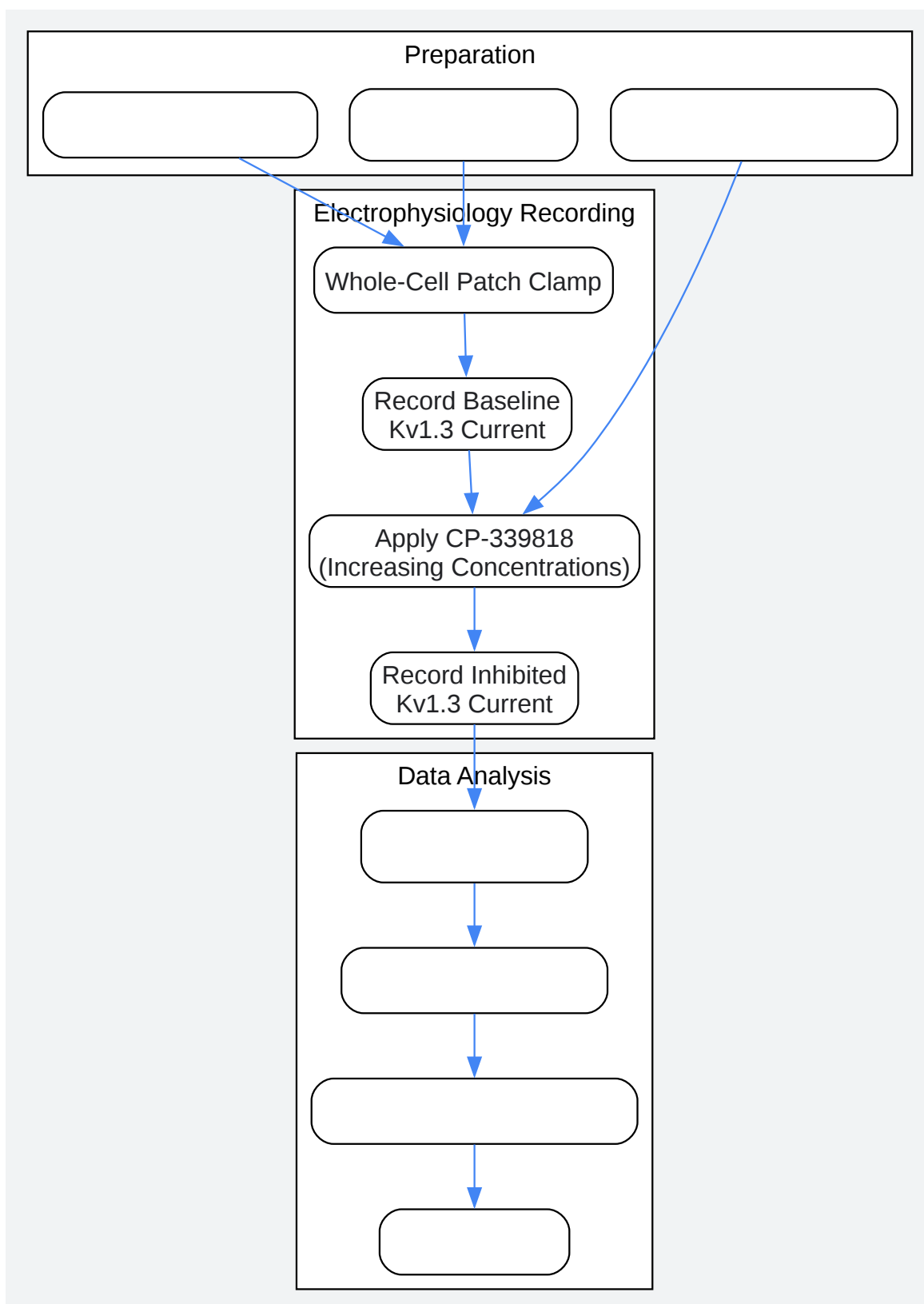


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Caption: T-Cell activation pathway and the role of Kv1.3.

Experimental Workflow for IC50 Determination

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of a compound on Kv1.3 channels.



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Caption: Workflow for IC50 determination of Kv1.3 inhibitors.

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References

- 1. medchemexpress.com [medchemexpress.com]
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